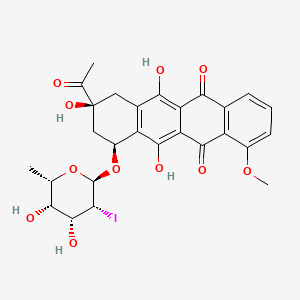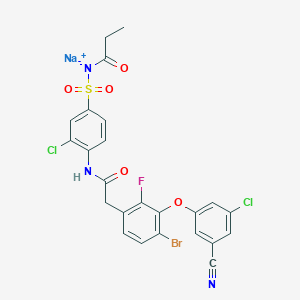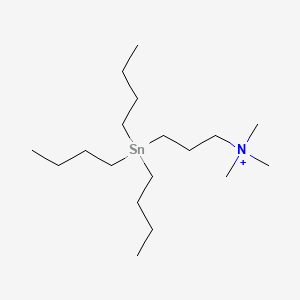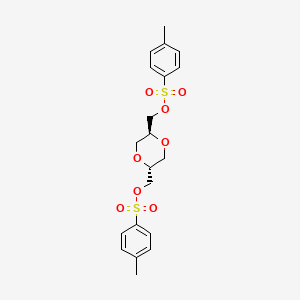
(2r,5s)-1,4-Dioxane-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2r,5s)-1,4-Dioxane-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate) is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound is characterized by its dioxane ring and two methylene groups, each bonded to a 4-methylbenzenesulfonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2r,5s)-1,4-Dioxane-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate) typically involves the reaction of 2,5-bis(hydroxymethyl)-1,4-dioxane with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(2r,5s)-1,4-Dioxane-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Corresponding amines or ethers.
Reduction: Alcohols.
Oxidation: Sulfonic acids.
Wissenschaftliche Forschungsanwendungen
(2r,5s)-1,4-Dioxane-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and other materials
Wirkmechanismus
The mechanism of action of (2r,5s)-1,4-Dioxane-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate) involves its interaction with nucleophiles and electrophiles. The sulfonate groups act as leaving groups in substitution reactions, facilitating the formation of new bonds. The dioxane ring provides stability to the molecule, allowing it to participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2r,5s)-Tetrahydrofuran-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate)
- (2r,5s)-Furan-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate)
Uniqueness
(2r,5s)-1,4-Dioxane-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate) is unique due to its dioxane ring, which provides enhanced stability and reactivity compared to similar compounds with tetrahydrofuran or furan rings. This makes it particularly useful in specific chemical reactions and applications .
Eigenschaften
CAS-Nummer |
7148-77-8 |
|---|---|
Molekularformel |
C20H24O8S2 |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
[(2S,5R)-5-[(4-methylphenyl)sulfonyloxymethyl]-1,4-dioxan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H24O8S2/c1-15-3-7-19(8-4-15)29(21,22)27-13-17-11-26-18(12-25-17)14-28-30(23,24)20-9-5-16(2)6-10-20/h3-10,17-18H,11-14H2,1-2H3/t17-,18+ |
InChI-Schlüssel |
ZWQHYTBRRKEKBF-HDICACEKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CO[C@@H](CO2)COS(=O)(=O)C3=CC=C(C=C3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(CO2)COS(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



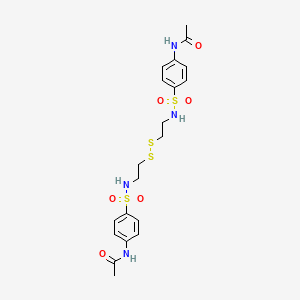



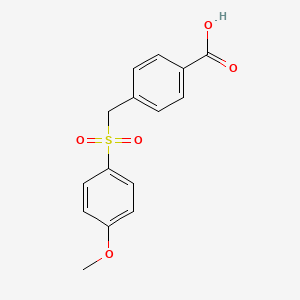
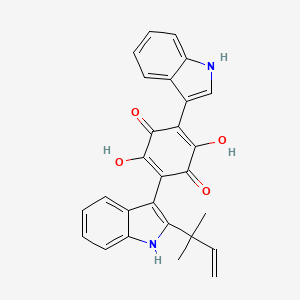
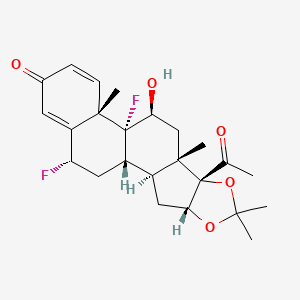
![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)

